Pipethiadene tartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

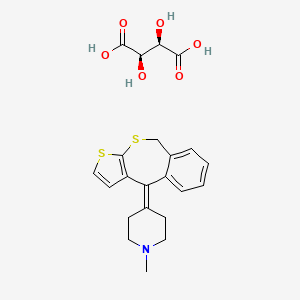

Pipethiadene tartrate, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO6S2 and its molecular weight is 463.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pipethiadene tartrate is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article provides a comprehensive overview of its applications across different domains, supported by data tables and documented case studies.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules: The compound can be employed in the preparation of various derivatives through substitution reactions.

- Hindered Base Applications: It acts as a hindered base in organic reactions, enhancing selectivity and reactivity due to steric hindrance effects.

Biology

In biological research, this compound is investigated for its effects on:

- Biochemical Pathways: Studies focus on how this compound influences various enzymatic reactions and metabolic pathways.

- Cellular Interactions: Research explores its interaction with biological targets, including receptor binding studies.

Medicine

This compound has potential therapeutic applications:

- Neurological Disorders: Investigations are ongoing regarding its use as a precursor for synthesizing pharmaceuticals aimed at treating neurological conditions.

- Antispasmodic Effects: Similar compounds have shown promise in alleviating gastrointestinal spasms, suggesting potential applications for this compound.

Industry

The compound is also relevant in industrial contexts:

- Production of Fine Chemicals: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

- Chiral Catalysts: Due to its chiral nature, this compound can be utilized in the development of chiral catalysts for asymmetric synthesis.

Data Table: Applications of this compound

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis | Acts as a hindered base; enhances selectivity |

| Biology | Enzyme studies | Influences metabolic pathways; receptor interactions |

| Medicine | Neurological drugs | Potential precursor for pharmaceuticals |

| Industry | Fine chemicals | Used in production of chiral catalysts |

Case Study 1: Antispasmodic Activity

A study conducted on the antispasmodic properties of this compound derivatives demonstrated significant relaxation effects on smooth muscle tissues. The results indicated that compounds similar to pipethiadene effectively reduced contractions in isolated gastrointestinal tissues, suggesting clinical relevance in treating conditions like irritable bowel syndrome.

Case Study 2: Chemical Synthesis

Research exploring the use of this compound as a building block revealed its effectiveness in synthesizing complex organic molecules. The study highlighted its role in facilitating reactions that lead to the formation of biologically active compounds, thus showcasing its importance in medicinal chemistry.

Case Study 3: Chiral Catalysis

In a recent investigation into chiral catalysts, this compound was evaluated for its ability to enhance reaction selectivity. The findings indicated that this compound could significantly improve yields in asymmetric synthesis processes, positioning it as a valuable tool in pharmaceutical manufacturing.

Propriétés

Numéro CAS |

73035-29-7 |

|---|---|

Formule moléculaire |

C22H25NO6S2 |

Poids moléculaire |

463.6 g/mol |

Nom IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidine |

InChI |

InChI=1S/C18H19NS2.C4H6O6/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18;5-1(3(7)8)2(6)4(9)10/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clé InChI |

MZMLMEHYYGYLSL-LREBCSMRSA-N |

SMILES |

CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérique |

CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)(C(=O)O)O |

Key on ui other cas no. |

73035-29-7 |

Synonymes |

4-(1-methyl-4-piperidylidene)-4,9-dihydrothieno(2,3-b)benzo(e)thiepin hydrogen d-tartate VUFB 12384 VUFB-12384 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.